N-ISOPROPYL-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE
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Overview
Description
“N-isopropyl-2-methoxy-4-(methylthio)benzamide” is a chemical compound with the molecular formula C12H17NO2S . It is a type of N,N-dialkyl benzamide .
Synthesis Analysis
The synthesis of such compounds involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides . This process is promoted by the readily available base LDA (lithium diisopropylamide). This approach successfully achieves an efficient and selective synthesis of α-sulfenylated ketones without using transition-metal catalysts or organometallic reagents .Molecular Structure Analysis
The molecular structure of “N-isopropyl-2-methoxy-4-(methylthio)benzamide” consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The average mass is 239.334 Da and the monoisotopic mass is 239.097992 Da .Chemical Reactions Analysis
The chemical reactions involving “N-isopropyl-2-methoxy-4-(methylthio)benzamide” include the direct alkylation of N,N-dialkyl benzamides with methyl sulfides . Preliminary mechanism studies reveal that the deprotonative aroylation of methyl sulfides is promoted by the directed ortho lithiation of the tertiary benzamide with LDA .Scientific Research Applications
Polymerization and Material Science
A significant area of application for related compounds involves polymerization processes. For instance, a study highlighted the controlled, room-temperature RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of N-isopropylacrylamide, which is a thermoresponsive polymer widely investigated for its potential in drug delivery systems. This research underscores the importance of selecting appropriate chain transfer agents and initiating species to achieve controlled polymerization, offering insights into the synthesis of polymers with precise properties for biomedical applications (Convertine et al., 2004).
Synthetic Chemistry
In synthetic chemistry, the manipulation and synthesis of compounds related to N-isopropyl-2-methoxy-4-(methylthio)benzamide are crucial for the development of novel molecules with potential applications in various fields. For example, research into the synthesis of dihydrostreptobiosamine explored the coupling of specific derivatives to produce fully protected derivatives of dihydrostreptobiosamine, which could have implications for the synthesis of complex molecules with biological activity (Umezawa et al., 1975).
Advanced Materials and Fluorescent Molecular Thermometers
The development of advanced materials, such as fluorescent molecular thermometers, has benefited from the study of polymers like poly(N-isopropylacrylamide), which undergoes phase transitions in response to temperature changes. Incorporating fluorescent monomers into these polymers can create sensitive fluorescent molecular thermometers, demonstrating the intersection of material science and analytical chemistry to produce tools for precise temperature measurements in various applications (Uchiyama et al., 2003).
Antiviral Research
Research into novel benzamide-based 5-aminopyrazoles and their derivatives has shown significant antiviral activities against bird flu influenza (H5N1). This study offers a new route to the synthesis of these compounds, highlighting the potential of benzamide derivatives in developing antiviral agents. Such research underscores the importance of exploring the therapeutic applications of benzamide-based compounds beyond their traditional uses (Hebishy et al., 2020).
Mechanism of Action
The mechanism of action for the reactions involving “N-isopropyl-2-methoxy-4-(methylthio)benzamide” is promoted by the readily available base LDA (lithium diisopropylamide) . The deprotonative aroylation of methyl sulfides is promoted by the directed ortho lithiation of the tertiary benzamide with LDA .
Properties
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-8(2)13-12(14)10-6-5-9(16-4)7-11(10)15-3/h5-8H,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUJQWNPKJAKMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=C1)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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